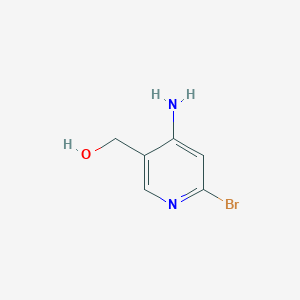
(4-Amino-6-bromopyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-6-bromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a hydroxymethyl group at the 3-position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-bromopyridin-3-yl)methanol typically involves the bromination of 4-amino-3-pyridinemethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: (4-Amino-6-bromopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
科学研究应用
(4-Amino-6-bromopyridin-3-yl)methanol is utilized in several scientific research fields:
作用机制
The mechanism of action of (4-Amino-6-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes or receptors, thereby modulating their activity . The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
相似化合物的比较
(4-Amino-5-bromopyridin-3-yl)methanol: Similar structure but with bromine at the 5-position.
(6-Bromopyridin-3-yl)methanol: Lacks the amino group at the 4-position.
(6-Bromopyridin-2-yl)methanol: Bromine at the 2-position instead of the 6-position.
Uniqueness: (4-Amino-6-bromopyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity . The presence of both an amino group and a bromine atom on the pyridine ring allows for versatile chemical modifications and interactions with biological targets .
生物活性
(4-Amino-6-bromopyridin-3-yl)methanol is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural properties that facilitate various biological interactions. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant case studies.
- Molecular Formula : C6H7BrN2O
- Molecular Weight : Approximately 203.0366 g/mol
- Structure : The compound features a pyridine ring with an amino group and a bromine atom, along with a hydroxymethyl group.
Biological Activity Overview
The biological activity of this compound is primarily investigated for its potential applications in:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceuticals.
- Antimicrobial Activity : Initial studies suggest that it may exhibit antibacterial and antifungal properties.
- Enzyme Inhibition : Research indicates potential for inhibiting specific enzymes, which can be crucial in therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination of Pyridine Derivatives : Utilizing bromine to introduce the bromine substituent on the pyridine ring.
- Reduction Reactions : Following bromination, reduction processes are employed to form the hydroxymethyl group.
- Purification Techniques : Silica gel chromatography is commonly used for purification.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 93.7 to 46.9 μg/mL for Gram-positive bacteria.
- Antifungal Activity was also noted, with MIC values from 7.8 to 5.8 μg/mL against common fungal pathogens .
Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that this compound interacts with specific enzymes involved in metabolic pathways. For instance:
- Molecular dynamics simulations demonstrated that the compound could bind effectively to target enzymes through hydrophobic contacts, which is crucial for its pharmacological efficacy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
| Compound Name | Similarity | Key Features |
|---|---|---|
| (2-Amino-6-bromopyridin-3-yl)methanol | 0.80 | Different substitution pattern on pyridine |
| (2,6-Dibromopyridin-3-yl)methanol | 0.80 | Contains two bromine atoms |
| (6-Bromo-2-methoxypyridin-3-yl)methanol | 0.76 | Methoxy group instead of amino group |
| 3-(6-Bromopyridin-3-yl)propan-1-ol | 0.79 | Longer carbon chain substituent |
This table illustrates how variations in substitution patterns can lead to significant differences in biological activity and chemical reactivity.
属性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC 名称 |
(4-amino-6-bromopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) |
InChI 键 |
DZRSDNSQZDIMFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Br)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















